molecular formula C12H23B B1588581 12-Bromododec-1-ene CAS No. 99828-63-4

12-Bromododec-1-ene

Cat. No.: B1588581
CAS No.: 99828-63-4
M. Wt: 247.21 g/mol
InChI Key: ZIGYFXNWSWECFA-UHFFFAOYSA-N
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Description

12-Bromododec-1-ene: is an organic compound with the molecular formula C12H23Br and a molecular weight of 247.22 g/mol . It is a brominated alkene, specifically a bromoalkene, characterized by the presence of a bromine atom attached to the twelfth carbon of a dodecene chain. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Bromododec-1-ene can be synthesized through the bromination of 1-dodecene. The reaction typically involves the addition of bromine (Br2) to 1-dodecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of bromine sources such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) can also be employed to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 12-Bromododec-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12-Bromododec-1-ene is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated alkenes on cellular processes. It serves as a model compound for investigating the interactions of brominated hydrocarbons with biological membranes and enzymes .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including flame retardants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of 12-Bromododec-1-ene involves its reactivity as a bromoalkene. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. The double bond in this compound allows for addition reactions with electrophiles, resulting in the formation of halogenated products .

Molecular Targets and Pathways: In biological systems, this compound can interact with cellular membranes and enzymes, potentially affecting membrane fluidity and enzyme activity. The bromine atom may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness of 12-Bromododec-1-ene: this compound is unique due to its specific reactivity profile, which allows for selective bromination and subsequent functionalization. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

12-bromododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYFXNWSWECFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450981
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99828-63-4
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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